
1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine, also known as AN-1792, is a small molecule compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular weight of 394.47 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine involves the inhibition of amyloid-beta peptide aggregation, which prevents the formation of amyloid plaques in the brain. This compound has been shown to bind to the amyloid-beta peptide and disrupt its self-assembly, leading to the formation of smaller, less toxic oligomers.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the reduction of amyloid-beta peptide aggregation and the prevention of amyloid plaque formation. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to inhibit amyloid-beta peptide aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
Several future directions for the research on 1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine include the development of more efficient synthesis methods, the investigation of its potential application in the treatment of other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. In addition, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of Alzheimer's disease and other related disorders.
Conclusion
In conclusion, this compound is a small molecule compound that has shown promising results in the treatment of Alzheimer's disease. Its ability to inhibit amyloid-beta peptide aggregation makes it a potential candidate for the development of new therapeutic agents for the treatment of this disease. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and more potent analogs.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,5-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has been widely used in scientific research for its potential application in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Several studies have reported that this compound has the ability to inhibit the aggregation of amyloid-beta peptides, which are known to be the major component of amyloid plaques in the brains of Alzheimer's patients.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-13-20(26-3)16(2)12-17(15)14-21-8-10-22(11-9-21)18-4-6-19(7-5-18)23(24)25/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVCDUNVZBPCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)
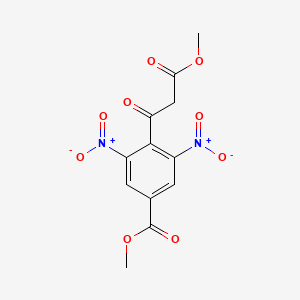

![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)
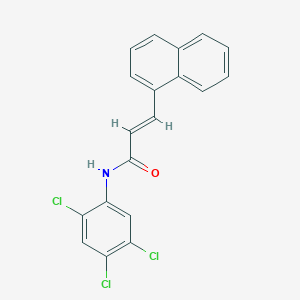
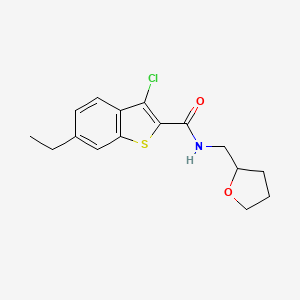
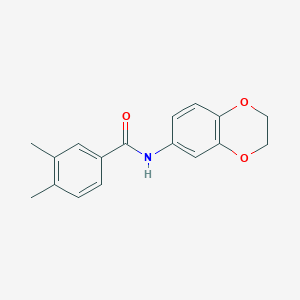
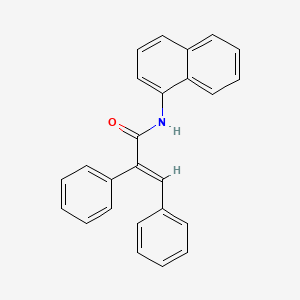
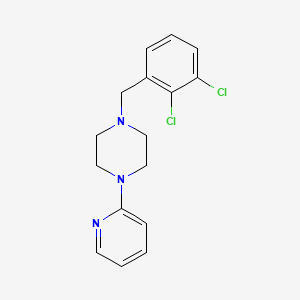
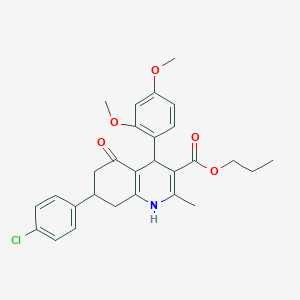
![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)